molecular formula C5H5ClN2O2 B8248669 Pyridazine-3-carboxylic acid;hydrochloride

Pyridazine-3-carboxylic acid;hydrochloride

Cat. No.: B8248669
M. Wt: 160.56 g/mol
InChI Key: HHDLKQFDZHQPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-3-carboxylic acid;hydrochloride is a heterocyclic compound that contains a pyridazine ring with a carboxylic acid group at the third position and a hydrochloride salt form. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals . Another method involves the reaction of hydrazine with acetylenic ketones, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of pyridazine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Pyridazine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various pyridazine derivatives with different functional groups, which can exhibit diverse pharmacological activities .

Scientific Research Applications

Pyridazine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Pyridazine derivatives are explored for their therapeutic potential in treating various diseases, including hypertension and inflammation.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridazine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carbonitrile. These compounds share the pyridazine ring structure but differ in their functional groups and pharmacological activities .

Uniqueness

Pyridazine-3-carboxylic acid;hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

pyridazine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLKQFDZHQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-3-carboxylic acid;hydrochloride
Reactant of Route 2
Pyridazine-3-carboxylic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
Pyridazine-3-carboxylic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
Pyridazine-3-carboxylic acid;hydrochloride
Reactant of Route 5
Pyridazine-3-carboxylic acid;hydrochloride
Reactant of Route 6
Pyridazine-3-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.